molecular formula C10H20O2Si B12537205 5-[(Trimethylsilyl)oxy]hept-4-en-3-one CAS No. 846607-58-7

5-[(Trimethylsilyl)oxy]hept-4-en-3-one

Cat. No.: B12537205
CAS No.: 846607-58-7
M. Wt: 200.35 g/mol
InChI Key: LJMQUCQFTFTAMK-UHFFFAOYSA-N
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Description

5-[(Trimethylsilyl)oxy]hept-4-en-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-4-en-3-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Trimethylsilyl)oxy]hept-4-en-3-one typically involves the reaction of hept-4-en-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction proceeds as follows:

Hept-4-en-3-one+Trimethylsilyl chlorideBaseThis compound\text{Hept-4-en-3-one} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} Hept-4-en-3-one+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Trimethylsilyl)oxy]hept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Trimethylsilyl)oxy]hept-4-en-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Trimethylsilyl)oxy]hept-4-en-3-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in chemical reactions. The compound may act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Trimethylsilyl)oxy]pent-4-en-3-one
  • 5-[(Trimethylsilyl)oxy]hex-4-en-3-one
  • 5-[(Trimethylsilyl)oxy]oct-4-en-3-one

Uniqueness

5-[(Trimethylsilyl)oxy]hept-4-en-3-one is unique due to its specific chain length and the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

846607-58-7

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

5-trimethylsilyloxyhept-4-en-3-one

InChI

InChI=1S/C10H20O2Si/c1-6-9(11)8-10(7-2)12-13(3,4)5/h8H,6-7H2,1-5H3

InChI Key

LJMQUCQFTFTAMK-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)CC)O[Si](C)(C)C

Origin of Product

United States

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